Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4,5-trimethoxyphenyl group and a piperidine-4-carboxylate ester moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), suggesting possible anticancer properties.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-6-33-22(29)14-7-9-26(10-8-14)18(20-21(28)27-23(34-20)24-13(2)25-27)15-11-16(30-3)19(32-5)17(12-15)31-4/h11-12,14,18,28H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSQIAKHGRUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and triazole rings have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Biological Activity
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate (CAS Number: 869343-04-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. The structure includes a piperidine ring linked to a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of hydroxyl and methoxy groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 869343-04-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the reaction of substituted piperidines with thiazole and triazole precursors under controlled conditions to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
A study highlighted that derivatives of triazoles showed moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as Gram-negative bacteria like Escherichia coli . The compound's specific activity profile suggests it could be a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Line Testing : Compounds with similar structural features were tested against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D). Some showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : In a comparative study of various triazole derivatives against bacterial strains, it was found that those incorporating the thiazole ring displayed enhanced antibacterial activity compared to non-thiazole counterparts. This compound was among those tested and demonstrated a significant zone of inhibition against Staphylococcus aureus .
- Anticancer Properties : A recent investigation into novel thiazole-triazole compounds found that those with piperidine linkages exhibited notable anticancer activity against several cell lines. The study reported IC50 values ranging from 6.2 μM to 43.4 μM for different analogs tested against colon and breast cancer cells .
Scientific Research Applications
Biological Activities
The compound's intricate structure indicates potential biological activities. Preliminary studies suggest several areas of application:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate may show effectiveness against various bacterial strains and fungi due to its ability to interact with microbial cell membranes .
Anticancer Potential
Compounds featuring thiazole and triazole moieties have been reported to inhibit tyrosine kinases associated with cancer progression. This compound may possess similar properties that could be harnessed for anticancer therapies .
Neuroprotective Effects
The presence of piperidine in the structure suggests potential neuroprotective effects. Compounds with similar configurations have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several studies have explored the applications of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus strains. |
| Study B | Anticancer Properties | Showed reduced proliferation in leukemia cell lines via tyrosine kinase inhibition. |
| Study C | Neuroprotection | Indicated potential in preventing neuronal cell death in vitro models of neurodegeneration. |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Comparative Insights
Substituent Effects on Bioactivity
- The 6-hydroxy group in both the target compound and ’s analogue enhances hydrogen-bonding capacity, critical for target recognition .
- In contrast, the 3-fluorophenyl group in may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidation. The 4-methoxyphenyl group in contributes to π-π stacking interactions in kinase inhibition but lacks the multi-methoxy synergy seen in the target compound.
Heterocyclic Backbone Modifications
Piperidine vs. Piperazine :
- Triazole vs. Thiazolo-Triazole: The 1,2,3-triazole in exhibits strong hydrogen bonding via its ethoxymethyleneamino group, favoring agrochemical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
